Cas no 1803589-10-7 (1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride)

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride
- 1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one;hydrochloride
- 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride
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- MDL: MFCD28397625
- インチ: 1S/C8H15N3O.ClH/c12-8-10-4-5-11(8)6-7-2-1-3-9-7;/h7,9H,1-6H2,(H,10,12);1H
- InChIKey: RANDEOFCNKTGOP-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1NCCN1CC1CCCN1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 183
- トポロジー分子極性表面積: 44.4
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-209113-5.0g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 5g |
$2732.0 | 2023-06-03 | |
Enamine | EN300-209113-2.5g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 2.5g |
$1848.0 | 2023-09-16 | |
Enamine | EN300-209113-10.0g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 10g |
$4052.0 | 2023-06-03 | |
Enamine | EN300-209113-0.5g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 0.5g |
$735.0 | 2023-09-16 | |
1PlusChem | 1P01BAVL-100mg |
1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 100mg |
$465.00 | 2024-06-18 | |
1PlusChem | 1P01BAVL-10g |
1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 10g |
$5071.00 | 2023-12-20 | |
1PlusChem | 1P01BAVL-1g |
1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 1g |
$1228.00 | 2023-12-20 | |
Enamine | EN300-209113-0.25g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 0.25g |
$466.0 | 2023-09-16 | |
Enamine | EN300-209113-0.05g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 0.05g |
$218.0 | 2023-09-16 | |
TRC | B526533-50mg |
1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |
1803589-10-7 | 50mg |
$ 230.00 | 2022-06-07 |
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochlorideに関する追加情報
Professional Introduction to 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride (CAS No. 1803589-10-7)
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride (CAS No. 1803589-10-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers for its potential applications in drug discovery and development. The compound belongs to the imidazolidinone class, characterized by a six-membered heterocyclic ring containing nitrogen atoms, which is further substituted with a pyrrolidin-2-ylmethyl side chain. This structural motif is particularly noteworthy due to its ability to interact with biological targets in a manner that may facilitate the development of novel therapeutic agents.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it more suitable for various biochemical and pharmacological studies. This property is crucial for formulation development and in vitro testing, where solubility often dictates the bioavailability and efficacy of a drug candidate. The imidazolidinone core is known for its versatility in medicinal chemistry, often serving as a scaffold for compounds with diverse biological activities.
Recent advancements in the field of medicinal chemistry have highlighted the importance of pyrrolidine derivatives in the design of pharmacologically active molecules. The pyrrolidin-2-ylmethyl moiety, in particular, has been identified as a key structural feature that can modulate the binding affinity and selectivity of drug candidates. This group is frequently incorporated into small-molecule inhibitors and activators due to its ability to engage with specific binding pockets on target proteins. For instance, studies have demonstrated that pyrrolidine-substituted compounds can exhibit potent activity against enzymes involved in metabolic pathways, making them attractive candidates for therapeutic intervention.
The synthesis of 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The formation of the imidazolidinone ring typically involves condensation reactions between appropriate precursors, followed by functional group transformations to introduce the pyrrolidin-2-ylmethyl side chain. The final step involves salt formation with hydrochloric acid, which not only improves solubility but also stabilizes the compound for storage and handling.
In terms of biological activity, preliminary studies on 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride have shown promising results in modulating certain enzymatic pathways. Researchers have observed that this compound exhibits inhibitory effects on specific kinases and phosphodiesterases, which are implicated in various diseases such as cancer and inflammatory disorders. The ability of the pyrrolidin-2-ylmethyl group to interact with these targets suggests that further optimization could lead to the development of drugs with enhanced therapeutic profiles.
The compound's potential applications extend beyond traditional small-molecule drug development. Its structural features make it a valuable intermediate for the synthesis of more complex molecules, including peptidomimetics and protease inhibitors. The imidazolidinone core can be further functionalized to introduce additional pharmacophores, allowing for tailored modifications to improve pharmacokinetic properties such as bioavailability and metabolic stability.
Recent research has also explored the use of computational methods to predict the binding affinity andADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride. These studies have leveraged machine learning algorithms and molecular docking simulations to identify key interactions between the compound and biological targets. Such computational approaches have accelerated the drug discovery process by enabling rapid screening of large libraries of compounds for potential hits.
The solubility-enhancing effect of the hydrochloride salt form has been particularly useful in formulation studies aimed at improving oral bioavailability. Poor solubility is a common challenge in drug development, often leading to suboptimal therapeutic responses despite promising preclinical data. By enhancing solubility through salt formation, pharmaceutical companies can develop formulations that ensure consistent delivery of the active ingredient to target tissues.
Future directions for research on 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride include exploring its potential as an antagonist or agonist for G protein-coupled receptors (GPCRs). GPCRs are involved in numerous physiological processes and are targeted by a significant portion of approved drugs. The unique structural features of this compound may allow it to interact with specific GPCR subtypes, offering new opportunities for treating conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.
The compound's role as a building block for more complex molecules also underscores its importance in synthetic chemistry. Researchers are increasingly interested in developing modular synthetic strategies that allow for rapid assembly of structurally diverse libraries. By incorporating 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride into these strategies, scientists can generate novel derivatives with tailored properties for biological evaluation.
In conclusion,1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride (CAS No. 1803589-10-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive scaffold for developing new therapeutic agents. Ongoing studies aim to elucidate its mechanisms of action and optimize its pharmacological profile through structural modifications and computational modeling.
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